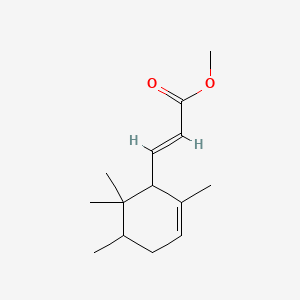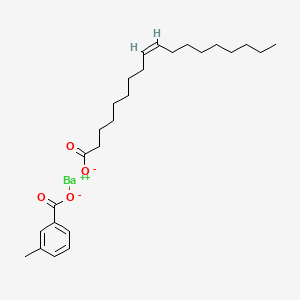
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is a complex organometallic compound that features a barium ion coordinated with two distinct organic ligands: 3-methylbenzoate and octadec-9-enoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium typically involves the reaction of barium salts with the corresponding organic acids. The process can be summarized as follows:
Preparation of Ligands: 3-Methylbenzoic acid and octadec-9-enoic acid are prepared through standard organic synthesis methods.
Formation of Barium Complex: Barium chloride or barium nitrate is reacted with the prepared organic acids in a suitable solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the barium complex.
Isolation and Purification: The resulting this compound complex is isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large-scale synthesis of 3-methylbenzoic acid and octadec-9-enoic acid.
Continuous Reaction Process: The barium salt and organic acids are continuously fed into a reactor, where the reaction conditions are optimized for maximum yield and purity.
Automated Isolation and Purification: Advanced filtration and drying techniques are employed to isolate and purify the barium complex efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The organic ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of 3-methylbenzoate and octadec-9-enoate.
Reduction: Reduced forms of the organic ligands.
Substitution: New barium complexes with substituted ligands.
Scientific Research Applications
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium involves its interaction with molecular targets through coordination chemistry. The barium ion forms stable complexes with various ligands, influencing the reactivity and stability of the compound. The organic ligands play a crucial role in determining the compound’s overall properties and behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
(Z)-(Octadec-9-enoato-O)oxoaluminum: Similar in structure but contains aluminum instead of barium.
(Z)-(Octadec-9-enoato-O)oxoaluminium: Another aluminum-based compound with similar organic ligands.
Uniqueness
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is unique due to the presence of barium, which imparts distinct chemical and physical properties compared to its aluminum counterparts
Properties
CAS No. |
85702-49-4 |
|---|---|
Molecular Formula |
C26H40BaO4 |
Molecular Weight |
553.9 g/mol |
IUPAC Name |
barium(2+);3-methylbenzoate;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.C8H8O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/q;;+2/p-2/b10-9-;; |
InChI Key |
MOMRBIOOZZNUIV-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


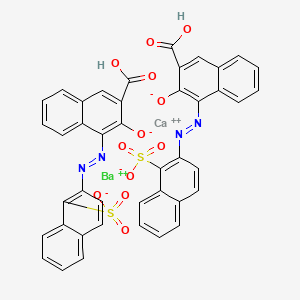
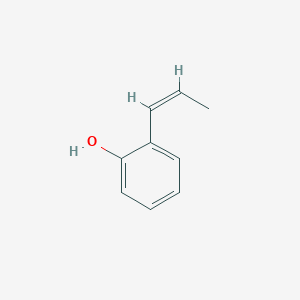

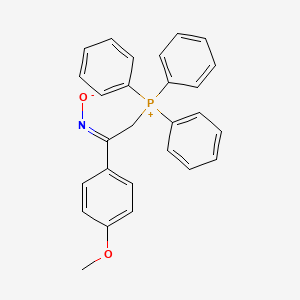
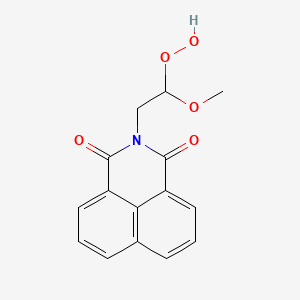
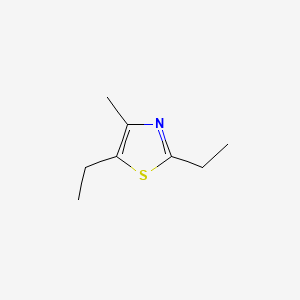
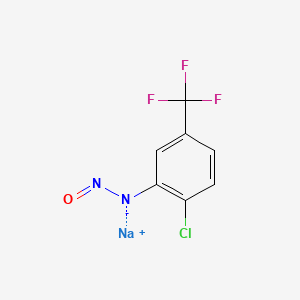
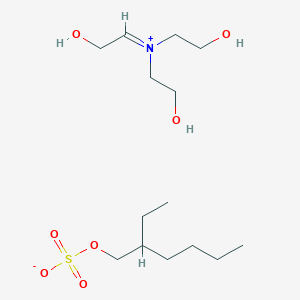

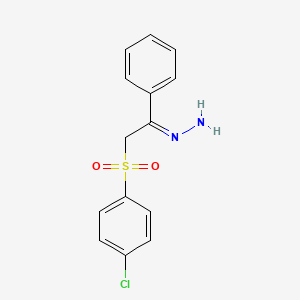
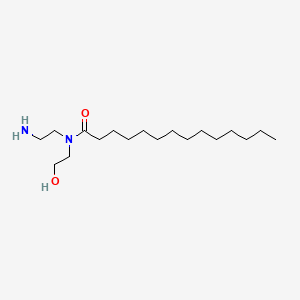
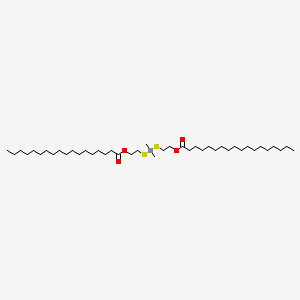
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
